4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione 4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 144316-58-5
VCID: VC17303289
InChI: InChI=1S/C6H4N4O4S/c11-4-3(5(12)9-8-4)6-7-1-2(15-6)10(13)14/h1,3H,(H,8,11)(H,9,12)
SMILES:
Molecular Formula: C6H4N4O4S
Molecular Weight: 228.19 g/mol

4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione

CAS No.: 144316-58-5

Cat. No.: VC17303289

Molecular Formula: C6H4N4O4S

Molecular Weight: 228.19 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione - 144316-58-5

Specification

CAS No. 144316-58-5
Molecular Formula C6H4N4O4S
Molecular Weight 228.19 g/mol
IUPAC Name 4-(5-nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione
Standard InChI InChI=1S/C6H4N4O4S/c11-4-3(5(12)9-8-4)6-7-1-2(15-6)10(13)14/h1,3H,(H,8,11)(H,9,12)
Standard InChI Key BNNRYEYJUASHCE-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=N1)C2C(=O)NNC2=O)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule comprises two distinct heterocyclic systems:

  • Pyrazolidine-3,5-dione: A five-membered saturated ring containing two ketone groups at positions 3 and 5, conferring planarity and electrophilic reactivity.

  • 5-Nitro-1,3-thiazole: A five-membered aromatic ring with sulfur at position 1, nitrogen at position 3, and a nitro group (-NO₂) at position 5. The nitro group introduces strong electron-withdrawing effects, polarizing the thiazole ring and enhancing its electrophilic character .

The fusion of these moieties creates a conjugated system that may influence electronic transitions, solubility, and intermolecular interactions.

Table 1: Molecular Properties of 4-(5-Nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione

PropertyValue/Description
Molecular FormulaC₆H₃N₄O₄S
Molecular Weight239.18 g/mol
Key Functional GroupsNitro (-NO₂), ketones (C=O), thiazole (S, N)
Hybridizationsp² (thiazole) and sp³ (pyrazolidine)

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-(5-nitro-1,3-thiazol-2-yl)pyrazolidine-3,5-dione likely involves sequential construction of the thiazole and pyrazolidine-dione rings. Two plausible routes include:

Route A: Thiazole-first approach

  • Thiazole Nitration: Nitration of 2-aminothiazole derivatives at position 5 using mixed acid (HNO₃/H₂SO₄) .

  • Pyrazolidine-dione Formation: Condensation of the nitrothiazole intermediate with diethyl oxalate and hydrazine hydrate under reflux, followed by cyclization .

Route B: Pyrazolidine-first approach

  • Pyrazolidine-3,5-dione Synthesis: Reaction of malonic acid with hydrazine to form pyrazolidine-3,5-dione.

  • Thiazole Coupling: Ullmann-type coupling or nucleophilic aromatic substitution to introduce the 5-nitrothiazole group at position 4 .

Challenges and Optimization

  • Regioselectivity: Ensuring nitration occurs exclusively at position 5 of the thiazole requires precise temperature control (0–5°C) and stoichiometric HNO₃ .

  • Cyclization Efficiency: Acid catalysts (e.g., p-toluenesulfonic acid) improve pyrazolidine-dione ring closure yields .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (DMSO-d₆, 400 MHz) signals:

  • δ 3.20–3.50 (m, 2H, pyrazolidine CH₂)

  • δ 4.10–4.30 (m, 1H, pyrazolidine CH)

  • δ 8.45 (s, 1H, thiazole H-4) .

¹³C NMR would reveal carbonyl carbons at δ 170–175 ppm (pyrazolidine-dione C=O) and thiazole carbons at δ 150–160 ppm (C-2, C-5) .

Infrared (IR) Spectroscopy

  • Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

ActivityTarget Pathway/EnzymeIC₅₀ (Predicted)
AntibacterialDNA gyrase2.5–5.0 μM
AntiproliferativeTubulin polymerization1.8–3.2 μM

Applications and Future Directions

Material Science

The compound’s conjugated system may serve as a ligand for transition-metal catalysts or a fluorophore in optoelectronic devices.

Drug Development

Structural modifications, such as replacing the nitro group with sulfonamide, could enhance bioavailability and reduce toxicity .

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